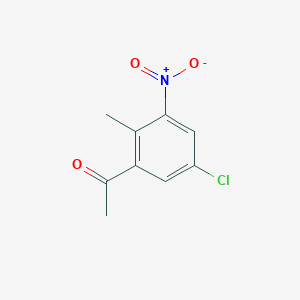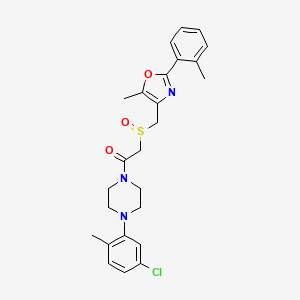
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide is an organic compound known for its strong electron-withdrawing properties. It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide typically involves the reaction of mesitylamine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted sulfonamides, while oxidation can produce sulfonic acids .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound acts as a Lewis acid, forming complexes with electron-rich species and promoting catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide: Similar in structure but with a phenyl group instead of a mesityl group.
N-Methyl bis(trifluoromethyl)sulfonyl imide: Contains a methyl group instead of a mesityl group.
Uniqueness
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide is unique due to the presence of the mesityl group, which provides steric hindrance and enhances the compound’s stability. This makes it particularly useful in reactions requiring strong electron-withdrawing groups and high stability .
Propiedades
Fórmula molecular |
C11H11F6NO4S2 |
|---|---|
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H11F6NO4S2/c1-6-4-7(2)9(8(3)5-6)18(23(19,20)10(12,13)14)24(21,22)11(15,16)17/h4-5H,1-3H3 |
Clave InChI |
GWTKUYWJURXSDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



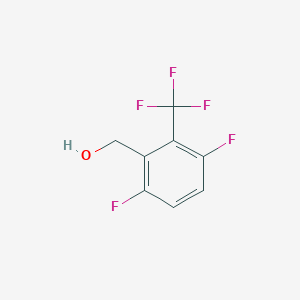
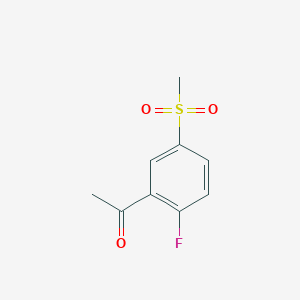
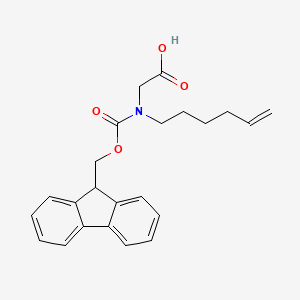

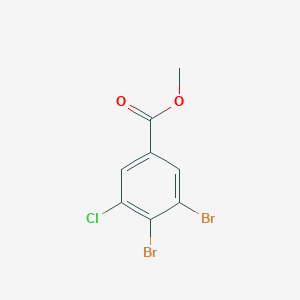
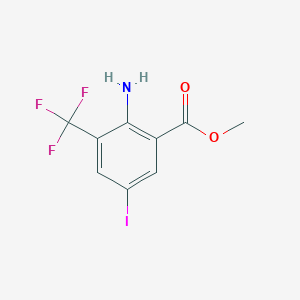
![(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15204886.png)
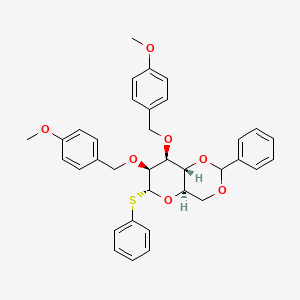
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15204892.png)
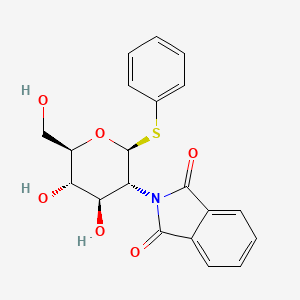
![1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine](/img/structure/B15204903.png)
